

2-(4-Methylphenoxy)ethanol molecular structure and weight

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

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An In-depth Technical Guide to **2-(4-Methylphenoxy)ethanol**: Molecular Structure, Characterization, and Analysis

Introduction

2-(4-Methylphenoxy)ethanol, a member of the glycol ether family, is a compound of interest in various scientific and industrial domains, notably as a fragrance ingredient.^[1] Its molecular architecture, characterized by a substituted aromatic ring linked to an ethanol moiety via an ether bond, imparts a unique combination of moderate polarity, hydrophilicity, and lipophilicity. ^[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the molecular structure, weight, and key analytical methodologies for the characterization and quantification of **2-(4-Methylphenoxy)ethanol**. The subsequent sections will delve into its structural elucidation, physicochemical properties, and detailed experimental protocols for its analysis, underscoring the principles of scientific integrity and validation.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its molecular structure. **2-(4-Methylphenoxy)ethanol** possesses a well-defined arrangement of atoms, which dictates its chemical behavior and physical properties.

Nomenclature and Structural Formula

The systematic IUPAC name for this compound is **2-(4-methylphenoxy)ethanol**.^{[1][2]} It is also known by several synonyms, including Ethylene glycol mono-p-tolyl ether and 2-(p-tolyloxy)ethanol.^{[1][3]} The molecular formula is C₉H₁₂O₂.^{[2][3]}

The structure is comprised of a para-cresol (4-methylphenol) unit linked to an ethanol molecule through an ether linkage. The structural formula can be represented by the SMILES string CC1=CC=C(C=C1)OCCO and the InChI string InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3.^[2]

Molecular Structure of 2-(4-Methylphenoxy)ethanol

Caption: 2D representation of the **2-(4-Methylphenoxy)ethanol** molecule.

Molecular Weight and Physicochemical Data

The molecular weight of **2-(4-Methylphenoxy)ethanol** is a critical parameter for quantitative analysis and stoichiometric calculations. The calculated molecular weight is 152.19 g/mol.^{[1][2][3][4]} Key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O ₂	PubChem ^[2] , NIST ^[3]
Molecular Weight	152.19 g/mol	PubChem ^[2] , Cheméo ^[4]
CAS Number	15149-10-7	PubChem ^[2] , NIST ^[3]
Melting Point	39.43 °C (predicted)	Vulcanchem ^[1]
Boiling Point	261.19 °C (predicted)	Vulcanchem ^[1]
Water Solubility	9,407 mg/L at 25°C	Vulcanchem ^[1]
log Kow	1.65	Vulcanchem ^[1]

Structural Elucidation and Analytical Characterization

The confirmation of the molecular structure of **2-(4-Methylphenoxy)ethanol** relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, ensuring a high degree of confidence in the compound's identity and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR Spectroscopy:** Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For **2-(4-Methylphenoxy)ethanol**, the expected signals would include:
 - A singlet for the methyl protons ($-\text{CH}_3$).
 - Doublets for the aromatic protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.
 - Triplets for the methylene protons of the ethoxy group ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{OH}$), showing coupling to each other.
 - A singlet or triplet for the hydroxyl proton ($-\text{OH}$), which may exchange with solvent.
- **^{13}C NMR Spectroscopy:** Carbon NMR reveals the number of chemically distinct carbon environments. The spectrum of **2-(4-Methylphenoxy)ethanol** would display signals corresponding to the methyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the two carbons of the ethanol moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(4-Methylphenoxy)ethanol** would exhibit characteristic absorption bands:

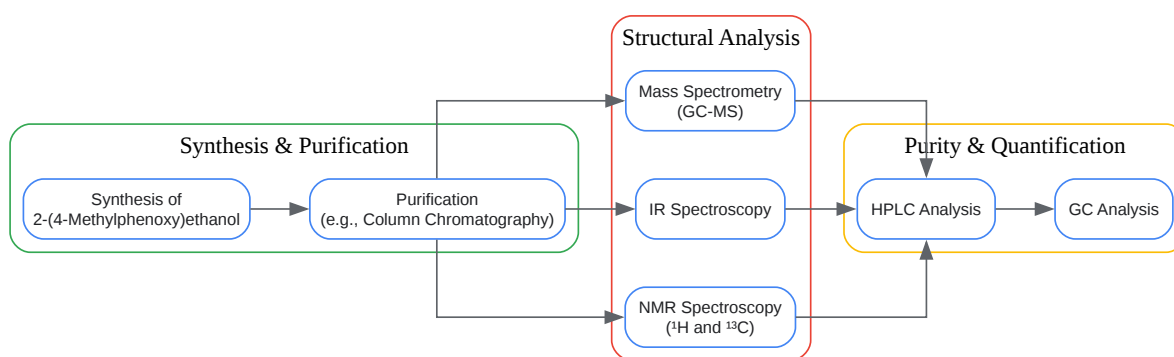
- A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the hydroxyl group.
- C-H stretching vibrations for the aromatic and aliphatic protons.

- C=C stretching vibrations for the aromatic ring.
- A strong C-O stretching band for the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated by GC and then ionized and detected by MS. The mass spectrum of **2-(4-Methylphenoxy)ethanol** would show a molecular ion peak (M^+) at $m/z = 152$. The fragmentation pattern would likely involve cleavage of the ether bond, leading to characteristic fragment ions.^[1]

Analytical Workflow for Structural Characterization



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Caption: A typical workflow for the synthesis, purification, and analytical characterization of **2-(4-Methylphenoxy)ethanol**.

Experimental Protocols

The following are generalized protocols for the analysis of **2-(4-Methylphenoxy)ethanol**, based on standard methodologies for similar compounds. These should be optimized and

validated for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Objective: To confirm the identity and assess the purity of a sample of **2-(4-Methylphenoxy)ethanol**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis:
 - Compare the retention time of the major peak with that of a known standard.

- Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST).[5]
- Assess purity by integrating the peak areas of any impurities relative to the main compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To accurately quantify the concentration of **2-(4-Methylphenoxy)ethanol** in a sample.

Instrumentation:

- High-performance liquid chromatograph with a UV detector.
- Reversed-phase C18 column.

Procedure:

- Standard Preparation: Prepare a stock solution of a certified reference standard of **2-(4-Methylphenoxy)ethanol** in the mobile phase. Create a series of calibration standards by serial dilution.
- Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter.
- HPLC Conditions:
 - Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection Wavelength: 270 nm.
- Data Analysis:

- Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of **2-(4-Methylphenoxy)ethanol** in the sample by interpolating its peak area on the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, and analytical methodologies for **2-(4-Methylphenoxy)ethanol**. A thorough understanding of its physicochemical properties and the application of robust analytical techniques such as NMR, IR, MS, and chromatography are essential for its accurate identification, characterization, and quantification. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in work involving this compound, ensuring a foundation of scientific rigor and technical proficiency.

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